molecular formula C12H19F3N2O4 B2679273 N-cyclopropyl-2-hydroxy-2-(piperidin-4-yl)acetamide, trifluoroacetic acid CAS No. 1803611-53-1

N-cyclopropyl-2-hydroxy-2-(piperidin-4-yl)acetamide, trifluoroacetic acid

Cat. No.: B2679273
CAS No.: 1803611-53-1
M. Wt: 312.289
InChI Key: MMSSGABHFMBNQS-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-hydroxy-2-(piperidin-4-yl)acetamide, trifluoroacetic acid (hereafter referred to by its full name) is a synthetic organic compound featuring a piperidine ring substituted at the 4-position with a hydroxylated acetamide group and a cyclopropyl moiety. The trifluoroacetic acid (TFA) component acts as a counterion, forming a stable salt that enhances solubility in polar solvents, a common strategy in pharmaceutical chemistry to improve bioavailability or purification efficiency .

Structurally, the compound combines a rigid cyclopropyl group with a flexible piperidine backbone. The hydroxyl group at the acetamide’s α-position introduces polarity, which may influence hydrogen-bonding interactions and metabolic stability. Such hybrid architectures are often explored in drug discovery for balancing lipophilicity and water solubility.

Properties

IUPAC Name

N-cyclopropyl-2-hydroxy-2-piperidin-4-ylacetamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2.C2HF3O2/c13-9(7-3-5-11-6-4-7)10(14)12-8-1-2-8;3-2(4,5)1(6)7/h7-9,11,13H,1-6H2,(H,12,14);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMSSGABHFMBNQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(C2CCNCC2)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-hydroxy-2-(piperidin-4-yl)acetamide typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Hydroxy Group Introduction: The hydroxy group is usually introduced via hydroxylation reactions, which can be achieved using oxidizing agents such as osmium tetroxide or hydrogen peroxide.

    Piperidinyl Group Attachment: The piperidinyl group is typically introduced through nucleophilic substitution reactions, where a piperidine derivative reacts with an appropriate electrophile.

    Acetamide Formation: The acetamide moiety is formed through amidation reactions, often using acyl chlorides or anhydrides in the presence of a base.

    Trifluoroacetic Acid Addition: Finally, trifluoroacetic acid is added to form the trifluoroacetate salt, which can be achieved by simple acid-base reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group, using reagents such as chromium trioxide or potassium permanganate.

    Reduction: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The piperidinyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate, osmium tetroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Piperidine derivatives, amines, thiols.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted acetamides.

Scientific Research Applications

Medicinal Chemistry

Drug Development
The compound is primarily investigated for its potential as a pharmaceutical agent. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development against several conditions, including neurological disorders. The presence of the piperidine moiety is particularly significant as it often enhances the binding affinity to neurotransmitter receptors.

Case Study: P2Y14 Receptor Antagonism
Research has demonstrated that analogues of N-cyclopropyl-2-hydroxy-2-(piperidin-4-yl)acetamide can serve as antagonists for the P2Y14 receptor. This receptor is implicated in various physiological processes, including inflammation and immune responses. A study published in the Journal of Medicinal Chemistry highlighted modifications of piperidine-based compounds to enhance receptor affinity and selectivity, suggesting that N-cyclopropyl derivatives could be optimized for better therapeutic outcomes .

Pharmacological Insights

Neurotransmitter Modulation
The compound's ability to modulate neurotransmitter systems is of particular interest. Its structural features suggest potential interactions with receptors such as dopamine and serotonin pathways. Such interactions can lead to implications in treating mood disorders and other neuropsychiatric conditions.

Research Findings
A recent study explored the pharmacological actions of related compounds, indicating that modifications in the cyclopropyl group can influence the pharmacokinetic properties and receptor interactions significantly. The findings suggest that fine-tuning these structural elements can lead to improved efficacy and safety profiles .

Structural Optimization Studies

Optimization Techniques
Research has focused on optimizing the chemical structure of N-cyclopropyl-2-hydroxy-2-(piperidin-4-yl)acetamide through various synthetic routes and modifications. The aim is to enhance its bioavailability and therapeutic index while minimizing side effects.

Table: Structural Modifications and Their Effects

Modification TypeEffect on ActivityReference
Trifluoroacetyl group additionIncreased receptor affinity
Cyclopropyl ring variationsAltered pharmacokinetics
Hydroxyl group positioningEnhanced solubility

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-hydroxy-2-(piperidin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, while the piperidinyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound’s uniqueness lies in its combination of a hydroxylated acetamide, cyclopropyl group, and piperidine ring. Below is a comparative analysis with three related compounds:

Compound Name Core Structure Substituents Counterion/Salt Key Applications/Properties References
N-cyclopropyl-2-hydroxy-2-(piperidin-4-yl)acetamide, TFA Acetamide Cyclopropyl, hydroxyl, piperidin-4-yl Trifluoroacetic acid Hypothesized: Opioid receptor modulation, intermediate in peptide synthesis
Cyclopropylfentanyl Carboxamide Cyclopropanecarboxamide, phenyl None (free base) Potent opioid analgesic, high µ-opioid receptor affinity
2-[4-(Fmoc)piperazin-1-yl]acetic acid Piperazine acetic acid Fmoc protecting group None Peptide synthesis (protecting group)
Methoxyacetylfentanyl Acetamide Methoxyacetyl, phenyl, phenethyl None (free base) Opioid agonist, altered metabolic stability

Key Observations:

Piperidine vs. Piperidine’s single nitrogen may enhance blood-brain barrier penetration relative to piperazine, which is more polar .

Hydroxyl Group Impact: The hydroxyl group in the target compound increases polarity compared to non-hydroxylated analogs like cyclopropylfentanyl. This could reduce opioid receptor binding potency (as seen in hydroxylated fentanyl derivatives) but improve aqueous solubility and metabolic stability via glucuronidation .

Counterion Effects : The TFA salt likely enhances solubility in organic solvents (e.g., dimethyl acetamide, dichloromethane) during synthesis, as TFA is widely used in peptide cleavage and purification . In contrast, free-base fentanyl analogs like cyclopropylfentanyl may exhibit higher lipid solubility and faster central nervous system penetration.

Biological Activity

N-cyclopropyl-2-hydroxy-2-(piperidin-4-yl)acetamide, trifluoroacetic acid (CAS Number: 1803611-53-1), is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropyl group, a hydroxyl group, and a piperidine moiety, contributing to its unique pharmacological profile. The trifluoroacetic acid component is often utilized to enhance solubility and stability in various biological environments.

Molecular Weight: 312.29 g/mol
Chemical Formula: C_{13}H_{16}F_3N_2O_2

Pharmacological Potential

Research has indicated that compounds with similar structural features exhibit a range of biological activities, including:

  • Antiviral Activity: Some piperidine derivatives have shown promise in inhibiting retroviral transmission, particularly HIV. For instance, analogs of piperidine have been documented to inhibit HIV transmission to CD4+ cells .
  • Neurotransmitter Modulation: Compounds with piperidine structures are often investigated for their effects on neurotransmitter systems, particularly in relation to dopamine and serotonin pathways. This modulation can be critical for developing treatments for neuropsychiatric disorders.

Case Studies and Research Findings

  • In Vitro Studies:
    • A study evaluated the inhibitory effects of various piperidine derivatives on specific enzyme activities related to neurotransmitter uptake. The results suggested that modifications in the cyclopropyl and hydroxyl groups significantly influence biological activity .
  • Animal Models:
    • In vivo studies demonstrated that certain derivatives of N-cyclopropyl-2-hydroxy-2-(piperidin-4-yl)acetamide exhibited notable efficacy in models of cardiovascular diseases. These compounds were shown to improve endothelial function and reduce inflammation markers .
  • Structure-Activity Relationship (SAR) Analysis:
    • SAR studies have highlighted the significance of the trifluoroacetic acid moiety in enhancing the potency of the compound against specific targets. For example, fluorinated compounds typically show increased binding affinity due to their electronic properties .

Comparative Biological Activity Table

Compound NameStructure FeaturesKey Biological ActivityReference
N-cyclopropyl-2-hydroxy-2-(piperidin-4-yl)acetamideCyclopropyl, Hydroxyl, PiperidineAntiviral, Neurotransmitter modulation
Acetyl-alpha-methylfentanylPiperidine-basedAnalgesic activity
PSI-421 (related quinoline derivative)Benzyl substitutionCardiovascular efficacy

Q & A

Basic: What is the role of trifluoroacetic acid (TFA) in the synthesis and purification of N-cyclopropyl-2-hydroxy-2-(piperidin-4-yl)acetamide?

Trifluoroacetic acid is critical in deprotection and cleavage steps during solid-phase synthesis. For example, TFA (95% concentration) is used to cleave tert-butyl carbamate (Boc) protecting groups from intermediates, as demonstrated in piperidinyl-benzimidazolone derivative synthesis . It also facilitates resin cleavage in peptide synthesis, ensuring high-purity yields through subsequent reverse-phase HPLC purification .

Basic: Which analytical techniques are most effective for characterizing the structural integrity of N-cyclopropyl-2-hydroxy-2-(piperidin-4-yl)acetamide?

Nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography-mass spectrometry (LCMS) are standard for structural validation. NMR resolves stereochemical details (e.g., hydroxy and cyclopropyl groups), while LCMS confirms molecular weight and purity. For example, LCMS [M+H]+ analysis validated a related piperidinyl compound with 232.16 g/mol molecular weight . High-resolution X-ray crystallography (using SHELX software) can further resolve crystal structures .

Advanced: How can researchers optimize the yield of N-cyclopropyl-2-hydroxy-2-(piperidin-4-yl)acetamide during solid-phase synthesis?

Yield optimization requires precise control of TFA concentration (e.g., 95% for efficient deprotection), reaction time (1.5–2 hours for complete cleavage), and temperature (room temperature to prevent side reactions). Post-cleavage, trituration with diethyl ether removes excess TFA, and reverse-phase HPLC with acetonitrile/water gradients isolates the target compound . Monitoring reaction progress via ninhydrin tests ensures amine group availability for subsequent coupling .

Advanced: What factors influence the stability of N-cyclopropyl-2-hydroxy-2-(piperidin-4-yl)acetamide in trifluoroacetic acid-containing solutions?

Stability is affected by TFA’s strong acidity (pKa ~0.23), which can protonate sensitive functional groups. Prolonged exposure to TFA at elevated temperatures may hydrolyze acetamide bonds. To mitigate degradation, store solutions at ≤4°C and neutralize TFA post-synthesis using bases like triethylamine. Freeze-drying TFA-containing solutions also preserves compound integrity .

Advanced: How can reverse-phase HPLC be optimized for purifying N-cyclopropyl-2-hydroxy-2-(piperidin-4-yl)acetamide from reaction byproducts?

Optimize mobile phase composition (e.g., 0.1% TFA in water/acetonitrile) to enhance peak resolution. Gradient elution (5%–95% acetonitrile over 30 minutes) effectively separates polar byproducts. Column selection (C18 stationary phase) and flow rate (1 mL/min) balance resolution and runtime. LCMS-coupled HPLC ensures real-time purity assessment .

Basic: What safety precautions are necessary when handling trifluoroacetic acid in synthesis workflows?

TFA is corrosive and emits toxic fumes. Use fume hoods, nitrile gloves, and protective eyewear. Neutralize spills with sodium bicarbonate and dispose of waste in designated acid-compatible containers. Ventilation systems must prevent vapor accumulation, as TFA’s pungent odor and respiratory toxicity pose health risks .

Advanced: What strategies resolve structural isomerism in N-cyclopropyl-2-hydroxy-2-(piperidin-4-yl)acetamide during synthesis?

Chiral chromatography or enzymatic resolution can separate enantiomers. For diastereomers, X-ray crystallography (via SHELXL refinement) or 2D-NOSY NMR identifies spatial configurations. Computational modeling (e.g., density functional theory) predicts isomer stability, guiding synthetic route adjustments .

Basic: How does the acidity of trifluoroacetic acid impact reaction kinetics in acetamide synthesis?

TFA’s high acidity accelerates protonation of nucleophilic sites (e.g., piperidine nitrogen), facilitating electrophilic substitution. However, excessive acidity may hydrolyze labile groups like esters. Kinetic studies using pH-adjusted TFA/water mixtures (e.g., 0.5% TFA in dichloromethane) balance reaction rate and product stability .

Advanced: What spectroscopic methods differentiate N-cyclopropyl-2-hydroxy-2-(piperidin-4-yl)acetamide from its des-hydroxy analog?

¹H NMR distinguishes hydroxyl protons (δ 1.5–2.5 ppm) and cyclopropyl CH₂ groups (δ 0.5–1.2 ppm). Infrared spectroscopy (IR) identifies O-H stretches (~3200 cm⁻¹) absent in the des-hydroxy analog. High-resolution mass spectrometry (HRMS) confirms mass differences (Δm/z = 16 for -OH loss) .

Advanced: How does trifluoroacetic acid’s ionizability affect its utility in lyophilization of acetamide derivatives?

TFA’s low boiling point (72.4°C) and high vapor pressure enable rapid sublimation during lyophilization, minimizing residual acid in the final product. However, residual TFA may form salts with basic groups (e.g., piperidine), requiring neutralization with volatile bases (e.g., ammonia) pre-lyophilization .

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